1-Bromo-2-methylcyclohex-1-ene
Overview
Description
1-Bromo-2-methylcyclohex-1-ene is an organic compound with the molecular formula C₇H₁₁Br. It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the first carbon of the cyclohexene ring and a methyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclohex-1-ene can be synthesized through the bromination of 2-methylcyclohexene. The reaction typically involves the addition of bromine (Br₂) to 2-methylcyclohexene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form 2-methylcyclohexene.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) at elevated temperatures.
Major Products Formed:
Substitution: 2-Methylcyclohexanol, 2-Methylcyclohexylamine, 2-Methylcyclohexanenitrile.
Elimination: 2-Methylcyclohexene.
Oxidation: 1-Bromo-2-methylcyclohexane-1,2-diol, 1-Bromo-2-methylcyclohexene oxide.
Scientific Research Applications
1-Bromo-2-methylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .
Comparison with Similar Compounds
1-Bromocyclohexene: Similar in structure but lacks the methyl group at the second carbon.
2-Bromo-1-methylcyclohexene: The bromine and methyl groups are attached to different carbons compared to 1-Bromo-2-methylcyclohex-1-ene.
1-Chloro-2-methylcyclohex-1-ene: Similar structure with chlorine instead of bromine.
Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
1-bromo-2-methylcyclohexene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRPYSHPZPISHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544293 | |
Record name | 1-Bromo-2-methylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99747-75-8 | |
Record name | 1-Bromo-2-methylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99747-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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